
Molybdenum, tetramethoxyoxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum, tetramethoxyoxo- is a coordination complex containing molybdenum in a high oxidation state, typically stabilized by methoxy and oxo ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum, tetramethoxyoxo- can be synthesized through several methods. One common approach involves the reaction of molybdenum hexacarbonyl with methanol in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, leading to the substitution of carbonyl ligands with methoxy groups and the formation of the oxo ligand.
Industrial Production Methods: Industrial production of molybdenum, tetramethoxyoxo- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum, tetramethoxyoxo- undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions, often involving reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where methoxy groups can be replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents such as halide salts or phosphine ligands are employed under controlled conditions, often in an inert atmosphere.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state molybdenum complexes, while reduction can produce lower oxidation state species.
Aplicaciones Científicas De Investigación
Chemistry: Molybdenum, tetramethoxyoxo- is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its ability to stabilize high oxidation states makes it valuable in catalytic cycles.
Biology and Medicine: In biological research, molybdenum complexes are studied for their role in enzyme function, particularly in molybdenum-dependent enzymes. These enzymes are crucial for processes such as nitrogen fixation and sulfur metabolism.
Industry: In industrial applications, molybdenum, tetramethoxyoxo- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes like hydrodesulfurization and olefin epoxidation.
Mecanismo De Acción
The mechanism by which molybdenum, tetramethoxyoxo- exerts its effects often involves the transfer of oxygen atoms or electrons. In catalytic cycles, the compound can facilitate the activation of substrates through the formation of reactive intermediates. The oxo ligand plays a crucial role in these processes, enabling the transfer of oxygen atoms to organic substrates.
Comparación Con Compuestos Similares
Molybdenum, tetrachlorooxo-: Similar in structure but with chloride ligands instead of methoxy groups.
Tungsten, tetramethoxyoxo-: A tungsten analogue with similar chemical properties.
Vanadium, tetramethoxyoxo-: Another transition metal complex with comparable reactivity.
Uniqueness: Molybdenum, tetramethoxyoxo- is unique due to its specific ligand environment, which provides distinct reactivity and stability. The methoxy groups offer different electronic and steric properties compared to other ligands, influencing the compound’s behavior in chemical reactions.
Propiedades
Número CAS |
126769-40-2 |
|---|---|
Fórmula molecular |
C4H16MoO5 |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
methanol;oxomolybdenum |
InChI |
InChI=1S/4CH4O.Mo.O/c4*1-2;;/h4*2H,1H3;; |
Clave InChI |
OPVWHNDEMUUVKZ-UHFFFAOYSA-N |
SMILES canónico |
CO.CO.CO.CO.O=[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


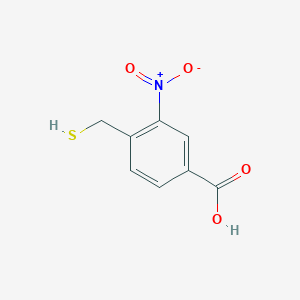


![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
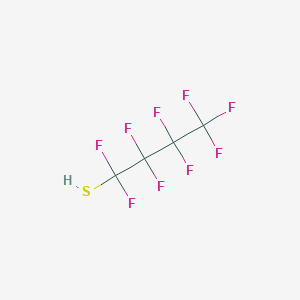

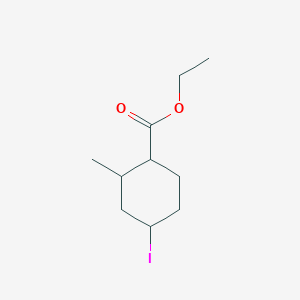
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
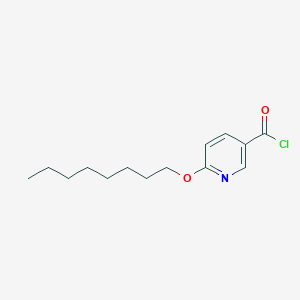
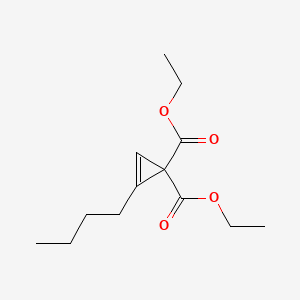
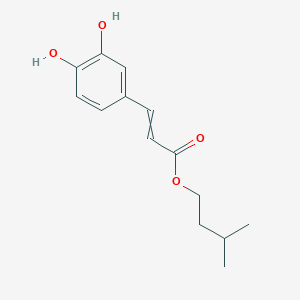
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
